3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
IUPAC Name |
3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKOPCGVFGAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Scope and Substrate Variability
- The method tolerates a wide range of carboxylic acids (aromatic, aliphatic, electron-donating, and electron-withdrawing substituents).
- Electron-deficient groups such as cyano substituents are well tolerated, yielding products in excellent yields (up to 97%).
- Aromatic and aliphatic acids both participate effectively.
- Carboxylic acid esters such as diethyl oxalate also undergo cyclization under similar conditions, yielding products in 85–93% yields.
| Entry | Aromatic Substituent (Ar) | R group | Yield (%) |
|---|---|---|---|
| 1 | Phenyl (C6H5) | CH3 | 92 |
| 2 | p-Chlorophenyl | CH3 | 87 |
| 4 | Phenyl | NC–CH2 | 96 |
| 5 | p-Chlorophenyl | NC–CH2 | 97 |
| 6 | p-Methoxyphenyl | NC–CH2 | 94 |
Mechanistic Insights
- The reaction involves initial formation of an acyl hydrazide intermediate from the amino-pyridine and carboxylic acid.
- Intramolecular cyclization leads to the fused triazolo-pyridine ring.
- Microwave irradiation accelerates the reaction by rapid heating and efficient energy transfer.
- The process avoids chromatographic purification, facilitating scalability.
Comparative Advantages of the Method
| Feature | Description |
|---|---|
| Metal-free | No transition metal catalysts required |
| Microwave-assisted | Short reaction times (15–25 minutes) |
| High yields | Typically 85–97% isolated yields |
| Broad substrate scope | Compatible with various carboxylic acids and esters |
| Environmentally benign | Avoids toxic reagents and harsh conditions |
| Scalability | Suitable for both small-scale and large-scale synthesis |
Summary of Research Findings
- The modular 3-step procedure combining carboxylic acids with amino-pyridine derivatives is a robust route to medicinally relevant fused triazoles.
- Microwave irradiation significantly improves reaction efficiency compared to conventional heating.
- The protocol has been validated by spectroscopic and X-ray crystallographic characterization of products.
- This method represents a versatile, practical, and environmentally friendly approach to synthesize 3-benzyl-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine and related analogs.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo-pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- A study demonstrated that derivatives of triazolopyridines displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:
- Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting the PI3K/Akt/mTOR pathway.
3. Enzyme Inhibition
this compound has been studied for its ability to inhibit enzymes involved in disease processes:
- It has shown promise as a selective inhibitor of certain kinases implicated in cancer and inflammatory diseases.
Agricultural Applications
1. Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals:
- Research is ongoing into its efficacy as a pesticide or herbicide due to its potential to disrupt metabolic pathways in pests without affecting non-target organisms.
Material Science Applications
1. Synthesis of Novel Materials
The unique properties of this compound allow it to be used as a building block in the synthesis of novel materials:
- It can be incorporated into polymers or composites to enhance their mechanical and thermal properties.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Efficacy of Triazolopyridines | Evaluate antimicrobial activity against resistant bacteria | Significant inhibition observed against S. aureus and E. coli |
| Anticancer Effects on Cell Lines | Investigate apoptosis induction in cancer cells | Induced apoptosis via PI3K/Akt/mTOR pathway modulation |
| Development of Agrochemicals | Assess pesticide potential | Effective against specific pest species with minimal non-target impact |
Mechanism of Action
The mechanism of action of 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors, such as kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on analogues.
Biological Activity
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines and features a triazole ring fused with a pyridine structure. The molecular formula is with a molecular weight of 228.29 g/mol. Its chemical structure is pivotal for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1708398-16-6 |
| Molecular Formula | C13H16N4 |
| Molecular Weight | 228.29 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzyme activity by binding to active or allosteric sites on enzymes. This interaction can block substrate access or alter enzyme conformation, leading to downstream effects on cellular signaling pathways related to growth and apoptosis .
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- HeLa Cells : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 0.53 μM.
- A549 and HT29 Cells : It showed comparable potency against these lung and colorectal cancer cell lines .
Mechanism of Anticancer Activity
The mechanism behind its anticancer properties includes:
- Inhibition of Tubulin Assembly : The compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for mitosis .
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in HeLa cells, indicating its potential as a chemotherapeutic agent .
Study on Antitumor Activity
A recent study evaluated the effectiveness of various triazolopyridine derivatives, including this compound. The results indicated that this compound had enhanced activity compared to other derivatives due to its unique structural features .
Comparative Analysis
A comparative analysis between this compound and similar triazolopyridine derivatives revealed that modifications in substituents significantly affect biological activity. For example:
Q & A
Basic: What synthetic routes are commonly employed for 3-benzyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives?
Answer:
A standard approach involves cyclocondensation reactions under inert atmospheres. For example, refluxing precursors like hydrazides with bis(trimethylsilyl)acetamide (BSA) in anhydrous conditions facilitates triazole ring formation. Post-reaction, ice-cold methanol is added to quench the reaction, followed by purification via flash chromatography to isolate the target compound . Key parameters include temperature control (e.g., 0°C during quenching) and solvent selection (e.g., dichloromethane for extraction).
Basic: How is structural confirmation achieved for this compound using spectroscopic methods?
Answer:
1H NMR spectroscopy is critical. Protons in the pyridinone fragment (H-5 and H-6) typically appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Substituents at positions 3 and 7 produce distinct signals (e.g., benzyl groups show aromatic protons at δ 7.20–7.40 ppm). A representative spectral table is provided below:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5 (pyridinone) | 7.15–7.28 | Doublet | 1H |
| H-6 (pyridinone) | 7.50–7.59 | Doublet | 1H |
| Benzyl aromatic | 7.20–7.40 | Multiplet | 5H |
These data align with structurally analogous triazolo-pyridinones .
Advanced: How can researchers resolve contradictions in NMR data when synthesizing novel analogs?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To mitigate:
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.
- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric forms.
- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
Advanced: What validated analytical methods quantify this compound in pharmaceutical research?
Answer:
Non-aqueous potentiometric titration is validated for quantification, achieving linearity (R² ≥ 0.995), accuracy (98–102% recovery), and precision (RSD < 2%). The compound’s basic nitrogen centers enable titration with perchloric acid in glacial acetic acid. Validation follows ICH guidelines, with representative results:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.998 | ≥0.995 |
| Accuracy (% Recovery) | 99.5 ± 1.2 | 98–102 |
| Precision (RSD) | 1.8% | ≤2% |
This method is robust for purity assessment in drug development .
Advanced: How can synthesis be optimized for high-purity yields?
Answer:
Optimization strategies include:
- Inert atmosphere : Reflux under argon minimizes oxidation byproducts .
- Purification : Flash chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) enhances separation.
- Precursor purity : Use HPLC-grade reagents to reduce side reactions.
Basic: What solubility characteristics impact formulation studies?
Answer:
The compound is freely soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Experimental solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethylformamide | >50 |
| Methanol | 10–15 |
| Water | <1 |
This necessitates nanoformulation or salt formation (e.g., hydrochloride) for aqueous delivery .
Advanced: How can analogs be designed to improve pharmacokinetic properties?
Answer:
- Substituent modification : Replace benzyl with fluorobenzyl to enhance metabolic stability (e.g., 4-fluorobenzyl in ).
- QSAR modeling : Predict logP and bioavailability using software like Schrödinger Suite.
- Bioisosteres : Replace the triazole ring with oxadiazole to modulate polarity .
Basic: Which functional groups influence biological activity?
Answer:
- Benzyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition).
- Amine group : Acts as a hydrogen bond donor, critical for receptor interactions.
- Triazole ring : Contributes to π-π stacking in enzyme active sites .
Advanced: How are degradation products analyzed under stress conditions?
Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with HPLC-MS identify degradation pathways. For example:
- Acidic conditions : Hydrolysis of the triazole ring generates hydrazine derivatives (detected via m/z 150.14 ).
- Oxidative stress : Benzyl oxidation yields benzoic acid analogs.
Advanced: What computational methods predict biological target interactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
